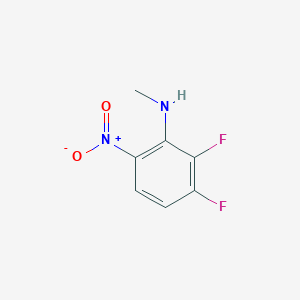

2,3-Difluoro-N-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMIYSDZZPQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570947 | |

| Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170432-54-9 | |

| Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline

Abstract

This technical guide provides a detailed examination of a robust and validated synthetic pathway for 2,3-Difluoro-N-methyl-6-nitroaniline (CAS No: 170432-54-9), a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The unique structural arrangement, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts distinct electronic properties that are highly sought after in the design of novel chemical entities.[1][3][4] This document delineates a two-stage synthetic strategy, commencing with the preparation of the key intermediate, 2,3-difluoro-6-nitroaniline, followed by its targeted N-methylation. The narrative emphasizes the causal relationships behind methodological choices, potential challenges, and process optimization, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, data summaries, and safety considerations are provided to equip researchers with the necessary knowledge for successful synthesis.

Strategic Overview: A Two-Stage Synthetic Approach

The most efficient and widely adopted strategy for the synthesis of this compound involves a two-part sequence. The initial stage focuses on the synthesis of the immediate precursor, 2,3-difluoro-6-nitroaniline. The subsequent stage involves the selective N-alkylation of this precursor to yield the final product. This approach allows for clear control over each transformation and facilitates purification of the intermediates.

The overall synthetic pathway is visualized below:

Caption: Overall two-step synthesis pathway.

Synthesis of Precursor: 2,3-Difluoro-6-nitroaniline

The synthesis of the aniline precursor is foundational. A reliable method is the nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,3,4-trifluoronitrobenzene.

Mechanistic Rationale

The reaction proceeds via an SNAr mechanism. The potent electron-withdrawing nitro group (-NO₂) strongly activates the aromatic ring for nucleophilic attack by deactivating it towards electrophilic substitution. This activation is most pronounced at the ortho and para positions. Ammonia (NH₃), acting as the nucleophile, preferentially attacks the carbon at the 4-position (para to the nitro group), leading to the displacement of the fluoride ion, which is an excellent leaving group.

Experimental Protocol: Ammonolysis of 2,3,4-Trifluoronitrobenzene

This protocol is adapted from established procedures for the synthesis of 2,3-difluoro-6-nitroaniline.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trifluoronitrobenzene in ethanol (approx. 1 mL per mmol of substrate).

-

Reagent Addition: To this solution, add a 25% aqueous ammonia solution. A significant molar excess of ammonia is used to ensure complete reaction and minimize side products.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture will contain the crude product as a solid. Filter the solid and wash thoroughly with deionized water to remove residual ammonia and salts.

-

Drying: Dry the bright yellow solid product under reduced pressure to a constant weight. The product is often of sufficient purity for the next step without further purification.[5]

Data Summary: Precursor Synthesis

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity |

| 2,3,4-Trifluoronitrobenzene | 1.0 | Starting Material | 90-95%[5] | >98% |

| 25% Aqueous Ammonia | 4.0 | Nucleophile | ||

| Ethanol | - | Solvent |

Core Synthesis: N-Methylation of 2,3-Difluoro-6-nitroaniline

This stage constitutes the final transformation to the target molecule. The process involves the nucleophilic attack of the aniline's nitrogen on a methylating agent.

Expertise & Causality: Overcoming Challenges

-

Decreased Nucleophilicity: The combined electron-withdrawing effects of the two fluorine atoms and the nitro group significantly reduce the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity.[3] This necessitates the use of a base and potentially elevated temperatures to facilitate the reaction.[3][6]

-

Controlling Selectivity: A primary challenge in N-alkylation is preventing over-alkylation, which would lead to the formation of the N,N-dimethylated byproduct.[6] This is controlled by using only a slight excess (1.05-1.2 equivalents) of the methylating agent and carefully monitoring the reaction.

-

Choice of Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial.[3][6] The base deprotonates the aniline, increasing its nucleophilicity, and neutralizes the acid formed during the reaction. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reagents and support the SN2 mechanism of this step.[3][6]

Mandatory Visualization: N-Methylation Workflow

Caption: Experimental workflow for N-methylation.

Experimental Protocol: N-Methylation

This robust protocol is based on standard N-alkylation procedures for deactivated anilines.[3][6]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoro-6-nitroaniline (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask. Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Activation: Stir the resulting suspension for 30 minutes at room temperature.

-

Methylating Agent Addition: Slowly add the methylating agent, such as iodomethane (CH₃I, 1.1 eq), to the mixture dropwise.

-

Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Data Summary: N-Methylation

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 2,3-Difluoro-6-nitroaniline | 1.0 | Substrate | Ensure it is dry. |

| Iodomethane (CH₃I) | 1.1 | Methylating Agent | Use a slight excess to drive the reaction; avoid large excess to prevent dialkylation. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be anhydrous. |

| Anhydrous DMF | - | Solvent | Use a high-purity, dry grade. |

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the presence of the N-methyl group and the fluorine atoms.

-

Mass Spectrometry (MS): To verify the molecular weight (188.13 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching (absence thereof), C-H, NO₂, and C-F bonds.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this synthesis possess significant hazards.

-

2,3-Difluoro-6-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[7][8]

-

Iodomethane (Methyl Iodide): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Must be handled with extreme care in a certified chemical fume hood.

-

N,N-Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin.[3] Absorption through the skin is a significant route of exposure.

Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DMF; consult a glove compatibility chart).

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- BenchChem. (2025). Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Technical Support Center.

- Echemi. (2025). supply hot sale good quality 2,3-Difluoro-6-nitroaniline CAS NO 211693-73-1.

- BenchChem. (2025).

- PubChem. 2,3-Difluoro-6-nitroaniline.

- Biosynth. (2025). 2,3-Difluoro-6-nitroaniline.

- Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermedi

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.

- BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2,3-Difluoro-N-methyl-6-nitroaniline: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-N-methyl-6-nitroaniline is a halogenated and nitrated aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the aniline scaffold, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the N-methyl group further modulates its solubility, reactivity, and metabolic stability compared to its parent aniline. This guide provides a comprehensive overview of the core properties, a detailed synthesis protocol, and an analysis of the spectroscopic characteristics of this compound, offering a critical resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for this compound is not extensively available in public literature, a combination of predicted data and experimental values for the closely related parent compound, 2,3-difluoro-6-nitroaniline, provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₂ | - |

| Molecular Weight | 188.13 g/mol | [1] |

| CAS Number | 170432-54-9 | [2] |

| Predicted Boiling Point | 277.9 ± 40.0 °C | [1] |

| Predicted Density | 1.456 ± 0.06 g/cm³ | [1] |

| Melting Point (of 2,3-Difluoro-6-nitroaniline) | 115 °C | [3] |

Note: The melting point of the N-methylated compound is expected to differ from its parent aniline due to changes in crystal packing and intermolecular forces.

Molecular Structure

The arrangement of functional groups on the aromatic ring dictates the reactivity and spectroscopic signature of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of the commercially available 2,3-difluoro-6-nitroaniline. A robust and scalable method involves the use of a methylating agent in the presence of a suitable base. The following protocol is adapted from established procedures for the N-alkylation of similar anilines.[4][5]

Experimental Protocol: N-methylation of 2,3-Difluoro-6-nitroaniline

Materials:

-

2,3-Difluoro-6-nitroaniline

-

Methyl iodide (or dimethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous DMF or MeCN, add a base (e.g., K₂CO₃, 2-3 equivalents, or NaH, 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes at room temperature to ensure the formation of the anilide anion.

-

Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro and fluoro groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), while the N-methylamino group can participate in various coupling reactions.

-

Pharmaceutical Intermediate: This compound is a valuable intermediate in the synthesis of biologically active molecules. The difluoro-nitroaniline core is found in various developmental drugs, and the N-methyl group can fine-tune pharmacological properties.[6]

-

Organic Synthesis: The reactive sites on the molecule allow for further functionalization, making it a versatile building block for the creation of more complex chemical entities for applications in agrochemicals and materials science.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group will likely appear as a singlet or a doublet depending on the coupling with the N-H proton, if present.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and fluoro substituents and the electron-donating effect of the N-methylamino group.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H stretch: If there is any residual secondary amine, a weak to medium band may be observed around 3300-3500 cm⁻¹.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C=C stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-F stretch: Strong C-F stretching vibrations will be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 188.13. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and other characteristic fragments.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Safety Information

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheet (SDS) for the parent compound, 2,3-difluoro-6-nitroaniline, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Similar hazards should be assumed for the N-methyl derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its core properties, a practical synthesis protocol, and an outline of the expected spectroscopic characteristics. The information presented herein serves as a valuable resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemical nature and facilitating its effective use in their research endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Ivy Fine Chemicals. (n.d.). 2,3-Difluoro-6-nitroaniline [CAS: 211693-73-1]. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

-

SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

-

NIH. (n.d.). 2,4-Dimethyl-6-nitroaniline. In PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Difluoro-N-methyl-6-nitroaniline

CAS Number: 170432-54-9

Introduction

2,3-Difluoro-N-methyl-6-nitroaniline is a specialized aromatic amine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring a nitro group ortho to the N-methylated amino moiety and two adjacent fluorine atoms on the benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on its role as a versatile building block in the development of novel bioactive molecules. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and membrane permeation, making fluorinated intermediates like this one highly valuable in drug discovery.[1][2][3][4]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 170432-54-9 | [5] |

| Molecular Formula | C₇H₆F₂N₂O₂ | Inferred |

| Molecular Weight | 188.13 g/mol | [5] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitroanilines[6] |

| Boiling Point | Predicted: 277.9 ± 40.0 °C | Inferred |

| Density | Predicted: 1.456 ± 0.06 g/cm³ | Inferred |

| Solubility | Expected to have limited solubility in water and good solubility in common organic solvents like ethanol, acetone, and DMF. | Inferred from N-Methyl-4-nitroaniline[7][8] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary, logically sound strategies common in organic synthesis for this class of compounds.

Method 1: N-Alkylation of 2,3-Difluoro-6-nitroaniline

This is a direct and common method for the preparation of N-alkylated anilines. The lone pair of electrons on the nitrogen atom of the starting aniline acts as a nucleophile, attacking an electrophilic methyl source.

Diagram of the Synthesis Workflow (Method 1)

Caption: N-Alkylation of 2,3-Difluoro-6-nitroaniline.

Detailed Experimental Protocol (Based on Analogy to N-Ethylation[9]):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-6-nitroaniline (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base, such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, with caution), portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to ensure complete deprotonation of the aniline nitrogen. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.

-

Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), to the reaction mixture.

-

Reaction Progression: Heat the mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the reaction of a suitable trifluoronitrobenzene derivative with methylamine. The strong electron-withdrawing effect of the nitro group activates the ortho and para positions to nucleophilic attack, facilitating the displacement of a fluoride ion by methylamine.

Diagram of the Synthesis Workflow (Method 2)

Caption: Nucleophilic Aromatic Substitution for Synthesis.

Conceptual Experimental Protocol:

-

Reaction Setup: Dissolve 1,2,3-trifluoro-4-nitrobenzene in a suitable polar aprotic solvent like ethanol or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add a solution of methylamine (in a solvent like ethanol or water) or bubble methylamine gas through the solution at a controlled temperature. The reaction is typically exothermic and may require cooling.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.

-

Aromatic Region (δ 6.5-8.0 ppm): Two signals corresponding to the two protons on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the fluorine atoms.

-

N-Methyl Protons (δ 2.5-3.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen. The exact chemical shift will depend on the solvent and the electronic environment.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting splitting due to C-F coupling. The carbon bearing the nitro group will be significantly downfield.

-

N-Methyl Carbon (δ 30-40 ppm): A single signal for the methyl carbon.

Mass Spectrometry (Expected)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 188.13, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for nitroaromatic compounds, including the loss of NO₂ (m/z = 46) and other fragments.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[6][11]

-

Scaffold for Bioactive Molecules: The difluoro-nitroaniline core is a key building block for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.

-

Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance the metabolic stability of drug candidates by blocking sites of metabolism.[1] Fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Fine-Tuning of Electronic Properties: The electron-withdrawing nature of the nitro and fluoro groups can be exploited to modulate the electronic properties of the final compound, which can be crucial for its interaction with biological targets.

Logical Workflow for Application in Drug Discovery

Caption: Role as an Intermediate in Drug Discovery.

Safety and Handling

Nitroaniline derivatives should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its synthesis is achievable through standard organic chemistry methodologies, and its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of new and effective therapeutic agents.

References

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved January 14, 2026, from [Link]

-

Rondón, E. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- Google Patents. (n.d.). Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1.

-

Filler, R., & Kirsch, P. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 791-804. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

The Structural Elucidation of 2,3-Difluoro-N-methyl-6-nitroaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,3-Difluoro-N-methyl-6-nitroaniline, a compound of interest in pharmaceutical and materials science research. While this molecule is commercially available, detailed spectroscopic characterization data is not readily found in the public domain. This guide, therefore, presents a robust, field-proven methodology for confirming its structure, leveraging predictive analysis based on analogous compounds and foundational spectroscopic principles. We will explore the causality behind the selection of analytical techniques and provide a step-by-step interpretation of expected spectroscopic data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of molecular structure confirmation.

Introduction: The Analytical Challenge

This compound (CAS No. 170432-54-9) is a substituted nitroaromatic amine with a molecular formula of C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . The presence of multiple functional groups—a secondary amine, a nitro group, and two fluorine atoms on the aromatic ring—creates a unique electronic environment. This complexity necessitates a multi-faceted analytical approach to unambiguously confirm its structure. The primary challenge lies in the precise assignment of substituent positions on the benzene ring and confirming the presence and connectivity of the N-methyl group. This guide will outline a systematic workflow to address this challenge.

Experimental Design: A Self-Validating Workflow

The structural elucidation of a novel or uncharacterized compound relies on a series of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The proposed workflow for this compound is as follows:

Synthesis and Purification

A plausible synthetic route to this compound is the N-alkylation of its precursor, 2,3-Difluoro-6-nitroaniline.

Protocol for N-methylation:

-

Dissolution: Dissolve 2,3-Difluoro-6-nitroaniline (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.), to the solution and stir at room temperature for 30 minutes. This step is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.), to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product should then be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data Interpretation

The following sections detail the predicted spectroscopic data for this compound and the rationale behind these predictions.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound.

Expected Data:

-

Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Molecular Ion Peak: In positive ion mode, a prominent peak is expected at m/z 189.05 [M+H]⁺, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₇F₂N₂O₂⁺.

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and potentially the methyl group (CH₃). The fragmentation of nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and other radicals.[1][2]

| Predicted Ion | m/z (monoisotopic) | Description |

| [M+H]⁺ | 189.0497 | Protonated molecular ion |

| [M-CH₃]⁺ | 174.0262 | Loss of a methyl radical |

| [M-NO₂]⁺ | 143.0514 | Loss of a nitro radical |

Table 1: Predicted key ions in the ESI-MS spectrum of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Expected Data:

The IR spectrum will provide clear evidence for the key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H | Stretching | ~3400 | Characteristic of a secondary amine. |

| C-H (aromatic) | Stretching | 3000-3100 | Typical for aromatic C-H bonds. |

| C-H (aliphatic) | Stretching | 2850-2960 | Corresponds to the N-methyl group. |

| C=C (aromatic) | Stretching | 1580-1620 | Aromatic ring skeletal vibrations. |

| NO₂ | Asymmetric Stretch | 1510-1560 | Electron-withdrawing nature of the fluorine atoms may shift this to the higher end of the range. |

| NO₂ | Symmetric Stretch | 1335-1385 | A strong and characteristic absorption. |

| C-N | Stretching | 1250-1350 | Amine C-N bond vibration. |

| C-F | Stretching | 1100-1300 | Strong absorptions characteristic of aryl fluorides. |

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4]

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-4 | 7.8 - 8.0 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 | 1H | Downfield due to deshielding from the adjacent nitro group and fluorine. |

| H-5 | 6.8 - 7.0 | t | J(H-H) ≈ 8-9 | 1H | Shielded relative to H-4. |

| N-H | 5.0 - 6.0 | br s | - | 1H | Broad signal due to quadrupolar relaxation and exchange. Position is solvent-dependent. |

| N-CH₃ | 3.0 - 3.2 | d | J(H-H) ≈ 5 | 3H | Doublet due to coupling with the N-H proton. May appear as a singlet upon D₂O exchange. |

Table 3: Predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The use of DEPT-135 will differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | DEPT-135 | Rationale |

| C-1 | 145 - 150 | d | Positive | Attached to nitrogen, deshielded. |

| C-2 | 148 - 152 | dd (large J(C-F)) | No signal | Attached to fluorine, deshielded. |

| C-3 | 140 - 145 | dd (large J(C-F)) | No signal | Attached to fluorine, deshielded. |

| C-4 | 125 - 130 | d | Positive | Deshielded by the nitro group. |

| C-5 | 115 - 120 | d | Positive | Shielded relative to C-4. |

| C-6 | 130 - 135 | t | No signal | Attached to the nitro group, deshielded. |

| N-CH₃ | 30 - 35 | s | Positive | Typical range for an N-methyl group. |

Table 4: Predicted ¹³C NMR spectral data for this compound.

¹⁹F NMR is highly sensitive to the electronic environment and is crucial for confirming the substitution pattern of the fluorine atoms.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| F-2 | -130 to -140 | d | Ortho to the nitro group, deshielded. |

| F-3 | -145 to -155 | d | Meta to the nitro group, shielded relative to F-2. |

Table 5: Predicted ¹⁹F NMR spectral data for this compound.

2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Will show a correlation between the aromatic protons H-4 and H-5, confirming their adjacent positions. A correlation between the N-H proton and the N-CH₃ protons should also be observable.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon atom (H-4 to C-4, H-5 to C-5, and N-CH₃ protons to the N-CH₃ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is key for confirming the overall structure. Expected long-range correlations include:

-

N-CH₃ protons to C-1.

-

H-5 to C-1, C-3, and C-4.

-

H-4 to C-2, C-5, and C-6.

-

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the insights from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, an unambiguous confirmation of its chemical structure can be achieved. The predicted data and interpretation logic presented in this guide provide a robust framework for researchers to validate the structure of this and other similarly complex small molecules, ensuring the scientific integrity of their work.

References

- Royal Society of Chemistry. (2013). Electronic Supplementary Information.

- BenchChem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. BenchChem.

- BenchChem. (2025). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline. BenchChem.

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- ChemicalBook. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum.

- University of California, Irvine. 19F NMR Reference Standards.

- PubChem. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028.

- Biosynth. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | FD104911.

- CymitQuimica. CAS 211693-73-1: 2,3-Difluoro-6-nitroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.

- BenchChem. (2025).

- Moldb. 211693-73-1 | 2,3-Difluoro-6-nitroaniline.

- ChemicalBook. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR spectrum.

- Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar.

- Yu, H., et al. (2013).

- Rothman, L. S., et al. (2003). The HITRAN molecular spectroscopic database: edition of 2000 including updates through 2001.

- NIST.

- ChemicalBook. 2,3-Difluoro-6-nitroaniline(211693-73-1) 1H NMR spectrum.

- ChemicalBook. This compound.

- PubChem. 2-Methyl-6-nitroaniline | C7H8N2O2 | CID 11298.

- NIST. 2-Methyl-6-nitroaniline - IR Spectrum.

- Sigma-Aldrich. 2,3-Difluoro-6-nitroaniline | 211693-73-1.

- QI Lei, et al. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.

- Oxford Instruments. NMR | Fluorine Spectroscopy.

- PubChem. 2-Nitroaniline | C6H6N2O2 | CID 6946.

- SpectraBase. m-Nitroaniline, hydrochloride.

- Sigma-Aldrich. 2-Methyl-6-nitroaniline 99 570-24-1.

Sources

A Comprehensive Safety and Handling Guide for 2,3-Difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS was not available for 2,3-Difluoro-N-methyl-6-nitroaniline at the time of writing. The information herein is synthesized from safety data for structurally analogous compounds and general principles of chemical safety. All laboratory operations should be conducted after a thorough, site-specific risk assessment.

Introduction: Understanding the Compound and its Inherent Risks

This compound (CAS No. 170432-54-9) is a substituted aromatic amine of growing interest in medicinal chemistry and organic synthesis.[1] Its unique electronic and steric properties, conferred by the difluoro and N-methyl-nitro functionalities, make it a valuable intermediate for creating complex molecules.[1] However, these same functional groups are toxophores, suggesting a significant hazard profile that demands rigorous safety protocols.

This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound. The safety profile has been constructed by examining data from close structural analogues, including 2,3-Difluoro-6-nitroaniline and N-methyl-2-nitroaniline. The core principle of this guide is proactive risk mitigation through a deep understanding of the compound's likely chemical and toxicological properties.

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard classifications of its structural analogues, this compound should be treated as a highly toxic substance . The primary hazards are associated with its aniline and nitroaromatic functionalities.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Analogues N-methyl-2-nitroaniline and 2,3-Difluoro-6-nitroaniline are classified as toxic or harmful if swallowed.[2][3][4][5][6] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | Analogues are classified as toxic or harmful in contact with skin.[3][4][5][6] |

| Acute Toxicity, Inhalation | Category 2, 3 or 4 | H330: Fatal if inhaled, H331: Toxic if inhaled, or H332: Harmful if inhaled | The N-methyl-2-nitroaniline analogue is classified as fatal or toxic if inhaled.[4][5][6] The difluoro analogue is also an inhalation hazard.[3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Both primary analogues cause skin irritation.[2][3][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Both primary analogues cause serious eye irritation.[3][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Aniline derivatives are known to cause damage to organs, particularly the blood (methemoglobinemia), spleen, liver, and kidneys, through prolonged exposure.[2][7][8][9] |

Signal Word: Danger

Hazard Pictograms:

Key Mechanistic Insight: The Toxicity of Nitroanilines The toxicity of nitroaniline compounds is often linked to their metabolic activation. The nitro group can be reduced to a nitroso or hydroxylamine intermediate, which can lead to the formation of methemoglobin. This oxidized form of hemoglobin is incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[2] Furthermore, N-alkylanilines can undergo metabolic N-hydroxylation, a critical step in the formation of DNA adducts, which is a mechanism for carcinogenicity.[10][11]

Exposure Control and Personal Protective Equipment (PPE): A Multi-Layered Defense

A hierarchical approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by stringent work practices and appropriate PPE.

Engineering Controls

All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation risk.[12] For particularly hazardous operations, a glove box may be warranted.[13]

Personal Protective Equipment (PPE)

PPE must be selected based on a thorough risk assessment. The following provides a baseline recommendation:

-

Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary barrier, worn under a pair of heavier-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Gloves must be inspected before use and changed immediately upon contamination.[13]

-

Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield must be worn in addition to goggles whenever there is a risk of splashing or when handling larger quantities.[12][13]

-

Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13]

-

Respiratory Protection: A properly fitted NIOSH-approved respirator with P100 (particulate) cartridges is required when handling the solid compound outside of a fume hood (a practice that should be avoided).

Caption: Hierarchy of controls for safe handling.

First-Aid Measures: Rapid and Informed Response

Immediate and appropriate first aid is critical in the event of an exposure. First responders must protect themselves before assisting others.[8]

-

Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] A shower is preferable if available. Seek immediate medical attention.[2][9] Due to the presence of fluorine, upon thermal decomposition, hydrofluoric acid could be formed. While not a primary risk of the compound itself, it is prudent to have 2.5% calcium gluconate gel available in the laboratory as a precaution for potential decomposition scenarios.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][9]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[8][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling and Storage: Maintaining Chemical Integrity and Safety

Safe Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is available and in good condition. Review the specific Standard Operating Procedure (SOP) for the planned experiment.[13]

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent dust generation.[9]

-

Work Practice: Use compatible spatulas and glassware. Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Contamination: Immediately decontaminate any surfaces that come into contact with the compound. Take off any contaminated clothing immediately and wash it before reuse.[5]

Storage Conditions

Store this compound in a tightly sealed, clearly labeled container.[5][12] The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[12] It should be stored in a locked cabinet or an area with restricted access.[4][5][8]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Accidental Release and Disposal

Spill Response Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Protect: Don the appropriate PPE, including respiratory protection.

-

Contain: For a small spill of solid material, carefully sweep it up using non-sparking tools and place it into a labeled, sealed container for disposal. Avoid generating dust.[9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: All spill cleanup materials must be treated as hazardous waste and disposed of accordingly.

Caption: Step-by-step spill response workflow.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[8]

Toxicological Profile: An Evidence-Based Inference

While no specific toxicological studies exist for this compound, the profile can be inferred from its functional groups and analogues.

-

Aniline Moiety: N-methylaniline has demonstrated maternal and developmental toxicity in animal studies.[15] N,N-dimethylaniline has been shown to cause splenomegaly (enlargement of the spleen), bone marrow hyperplasia, and increased hematopoiesis in rats and mice, indicative of blood toxicity.[7]

-

Carcinogenicity: Alkyl-substituted anilines are implicated as potential human carcinogens, with metabolic activation leading to the formation of DNA adducts.[10][11]

-

Fluorine and Nitro Groups: The presence of fluorine atoms can alter metabolic pathways and increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution in the body. The nitro group is a well-established toxophore responsible for methemoglobinemia.[2]

Conclusion: A Commitment to Safety

This compound is a compound with significant potential in research and development. However, its structural features strongly suggest a high degree of toxicity. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to a stringent safety culture built on robust engineering controls, diligent work practices, and the consistent use of appropriate personal protective equipment. Proactive risk assessment and a thorough understanding of the potential hazards are paramount to ensuring a safe laboratory environment.

References

-

DSpace@MIT. (n.d.). Mechanisms of toxicity and carcinogenicity of three alkylanilines. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]

-

CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31: N-Methyl-2-nitroaniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines, the Mutagenicities of N-Hydroxyalkylanilines, and the Conformations of Alkylaniline−DNA Adducts. Chemical Research in Toxicology. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]

-

Ksitarska, K., et al. (2016). Developmental toxicity of N-methylaniline following prenatal oral administration in rats. International Journal of Occupational Medicine and Environmental Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (1990). Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice. PubMed. Retrieved from [Link]

-

National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series. Retrieved from [Link]

-

Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,3-Difluoro-N-methyl-6-nitroaniline: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular intermediates is paramount for the successful development of novel compounds. 2,3-Difluoro-N-methyl-6-nitroaniline, a substituted nitroaniline, represents a key structural motif of interest. The presence of two fluorine atoms, a nitro group, and an N-methyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable precursor in the synthesis of complex heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering insights for its unambiguous identification and characterization in a research and development setting.

Due to the limited availability of public domain experimental spectroscopic data for this compound (CAS: 170432-54-9), this guide will employ a comparative analytical approach. We will leverage the known spectroscopic data of its parent compound, 2,3-Difluoro-6-nitroaniline (CAS: 211693-73-1)[1][3][4][5][6][7], and other structurally related analogues to predict and interpret the spectral characteristics of the target molecule. This methodology, grounded in fundamental spectroscopic principles, provides a robust framework for researchers working with this compound.

Physicochemical Properties of the Parent Compound: 2,3-Difluoro-6-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₂ | [3][6] |

| Molecular Weight | 174.11 g/mol | [7] |

| Melting Point | 113-118 °C | [5] |

| Appearance | Light yellow powder | [1] |

| Solubility | Very slightly soluble in water (0.13 g/L at 25 °C) | [5] |

Anticipated Spectroscopic Profile of this compound

The introduction of a methyl group to the amine function of 2,3-Difluoro-6-nitroaniline is expected to induce predictable changes in its spectroscopic signatures. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The key differentiator from its parent compound will be the presence of a signal for the N-methyl group and the replacement of the broad -NH₂ signal with a quartet (due to coupling with the N-H proton, which is often not observed if exchange with residual water is fast) or a singlet for the N-H proton itself.

-

Aromatic Region: The two aromatic protons will likely appear as complex multiplets due to mutual coupling and coupling to the adjacent fluorine atoms. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group.

-

N-Methyl Signal: A singlet or a doublet (if coupled to the N-H proton) is expected around 2.8-3.2 ppm, characteristic of an N-methyl group on an aniline ring.

-

N-H Signal: A broad singlet is anticipated for the N-H proton, the chemical shift of which will be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Ar-H |

| ~6.8 - 7.1 | m | 1H | Ar-H |

| ~5.0 - 6.0 | br s | 1H | N-H |

| ~2.9 - 3.1 | d (or s) | 3H | N-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the N-methyl group will introduce an additional signal in the aliphatic region. The chemical shifts of the aromatic carbons will be influenced by the fluorine, nitro, and N-methylamino substituents.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-F |

| ~145 - 150 | C-F |

| ~140 - 145 | C-N(CH₃)H |

| ~130 - 135 | C-NO₂ |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~30 - 35 | N-CH₃ |

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[8][9] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the adjacent aromatic protons. The chemical shifts of fluorine atoms on an aromatic ring are typically in the range of -100 to -160 ppm relative to CFCl₃.[10]

Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~(-130) - (-140) | m | F-2 or F-3 |

| ~(-145) - (-155) | m | F-2 or F-3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆F₂N₂O₂), the molecular ion peak [M]⁺ is expected at m/z 188.04.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 188.04 | [M]⁺ (Molecular Ion) |

| 171.04 | [M - OH]⁺ |

| 158.03 | [M - NO]⁺ |

| 142.04 | [M - NO₂]⁺ |

| 127.03 | [M - NO₂ - CH₃]⁺ |

The fragmentation pattern will likely involve the loss of the nitro group (NO₂), followed by the loss of the methyl group (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (N-CH₃) |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1520 | N-O Asymmetric Stretch | Nitro Group |

| ~1340 | N-O Symmetric Stretch | Nitro Group |

| ~1250 | C-N Stretch | Aryl Amine |

| ~1100 | C-F Stretch | Aryl Fluoride |

The presence of a sharp N-H stretching band around 3400 cm⁻¹ will be a key feature distinguishing it from the parent aniline, which would show two bands for the symmetric and asymmetric stretches of the -NH₂ group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and intramolecular charge transfer (CT) transitions from the electron-donating amino group to the electron-withdrawing nitro group.[11] The λmax for this compound is expected to be in the range of 380-430 nm, with the exact position being solvent-dependent. The N-methylation might cause a slight bathochromic (red) shift compared to the parent aniline due to the increased electron-donating ability of the N-methylamino group.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-specific probe or a broadband probe tuned to the fluorine frequency.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile) to an absorbance of less than 1.5 AU.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.

Synthetic Considerations: N-Methylation of 2,3-Difluoro-6-nitroaniline

The synthesis of this compound would likely proceed via the N-alkylation of 2,3-Difluoro-6-nitroaniline. A general procedure, adapted from the synthesis of its N-ethyl analogue, would involve the following steps[12]:

-

Deprotonation: Treatment of 2,3-Difluoro-6-nitroaniline with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the anilide anion.

-

Alkylation: Reaction of the anilide with a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Work-up and Purification: Aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent and purification by column chromatography.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging a comparative analysis with its parent compound and other related nitroanilines, researchers and drug development professionals are equipped with a robust framework for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols and synthetic considerations further serve as a practical resource for laboratory work involving this compound. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Medviediev, V., & Daszkiewicz, M. (2019). Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids.

-

Ivy Fine Chemicals. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]

- Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 337-342.

-

ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ivychem.com [ivychem.com]

- 5. 211693-73-1(2,3-Difluoro-6-nitroaniline) | Kuujia.com [kuujia.com]

- 6. CAS 211693-73-1: 2,3-Difluoro-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 2,3-Difluoro-N-methyl-6-nitroaniline in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-N-methyl-6-nitroaniline (CAS: 170432-54-9). Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive solubility profile based on its molecular structure and physicochemical properties. We delve into the theoretical underpinnings of its interactions with various classes of organic solvents. Critically, this guide presents a robust, field-proven experimental protocol for the accurate determination of solubility using the isothermal equilibrium method, a gold-standard technique. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound

This compound is a substituted nitroaniline derivative whose structural complexity suggests its utility as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two electron-withdrawing fluorine atoms, a nitro group, and an N-methylated amine on an aromatic ring creates a unique electronic and steric environment.[1]

Solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of nearly every stage of chemical development. From reaction kinetics in a homogenous phase to the final stages of crystallization and formulation, an in-depth understanding of a compound's solubility is not merely advantageous—it is imperative. It directly impacts process design, yield, purity, and ultimately, the viability of a synthetic route. This guide addresses the critical need for a reliable framework to understand and experimentally determine the solubility of this compound.

Molecular Profile and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:

-

Polar Moieties: The nitro group (-NO₂) is a strong electron-withdrawing group and a hydrogen bond acceptor. The secondary amine (-NHCH₃) is polar and can act as a hydrogen bond donor and acceptor.

-

Aromatic System: The benzene ring provides a non-polar, hydrophobic backbone.

-

Fluorine Substituents: The two fluorine atoms are highly electronegative, creating strong dipoles. Their effect on solubility is complex; while increasing polarity, extensive fluorination can also lead to reduced miscibility with both hydrocarbon and aqueous media due to the unique nature of fluorinated compounds.[2][3]

-

N-Methyl Group: Compared to its primary amine analog (2,3-Difluoro-6-nitroaniline), the methyl group slightly increases the molecule's size and lipophilicity. Crucially, it removes one of the two N-H bonds, reducing its hydrogen bond donating capacity, which can significantly alter crystal lattice energy and interactions with protic solvents.

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170432-54-9 | |

| Molecular Formula | C₇H₆F₂N₂O₂ | [4] |

| Molecular Weight | 188.13 g/mol | [4] |

| Appearance | Light yellow powder (predicted) | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. The compound's nitro and amine groups should interact favorably with these solvents. Therefore, moderate to good solubility is expected, particularly with heating. The single N-H bond allows for hydrogen donation, while the oxygen atoms of the nitro group and the nitrogen of the amine act as acceptors.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. Given the polar nature of the C-F, N-H, and N-O bonds in the solute, good solubility is predicted in this class of solvents. Similar nitroanilines exhibit high solubility in these types of solvents.[6][7]

-

Non-polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The significant polarity imparted by the nitro, amine, and fluoro groups makes strong interactions with non-polar solvents unlikely. Solubility is expected to be very limited in these solvents, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For precise and reliable solubility data, experimental determination is non-negotiable. The isothermal equilibrium (or "shake-flask") method is the most widely accepted and robust technique for measuring the equilibrium solubility of a crystalline compound.[8] The methodology is designed to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility under defined conditions.

Causality in Experimental Design

The protocol described below is a self-validating system. Each step is designed to mitigate common sources of error:

-

Use of Excess Solid: Ensures that the solution achieves saturation.

-

Extended Equilibration Time: Guarantees that the dissolution process has reached a true thermodynamic equilibrium, moving beyond potentially misleading kinetically-trapped states.

-

Precise Temperature Control: Solubility is highly temperature-dependent; a constant temperature bath is critical for reproducibility.

-

Inert Filtration: A syringe filter is used to separate the saturated solution from the excess solid without altering the concentration or introducing contaminants. A PTFE or other chemically resistant filter is chosen to avoid leaching or solute absorption.

-